molecular formula C10H8BrN3S B3416583 4-[(5-Bromopyrimidin-2-yl)thio]aniline CAS No. 849035-61-6

4-[(5-Bromopyrimidin-2-yl)thio]aniline

Cat. No. B3416583
CAS RN: 849035-61-6
M. Wt: 282.16 g/mol
InChI Key: RXDXNLRTAYPJFH-UHFFFAOYSA-N
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Description

“4-[(5-Bromopyrimidin-2-yl)thio]aniline” is a chemical compound with the CAS Number: 849235-61-6 . Its linear formula is C10H8BrN3S . The IUPAC name for this compound is 4-[(5-bromo-2-pyrimidinyl)sulfanyl]aniline .


Molecular Structure Analysis

The molecular structure of “4-[(5-Bromopyrimidin-2-yl)thio]aniline” is represented by the InChI code: 1S/C10H8BrN3S/c11-7-5-13-10(14-6-7)15-9-3-1-8(12)2-4-9/h1-6H,12H2 . The molecular weight of this compound is 282.16 .


Physical And Chemical Properties Analysis

The melting point of “4-[(5-Bromopyrimidin-2-yl)thio]aniline” is between 107-109 degrees Celsius . Other physical and chemical properties such as boiling point and density are not available in the current data.

Scientific Research Applications

Synthesis and Characterization

  • The compound has been utilized in the synthesis of pyrimidine derivatives bearing thiophene fragments, showcasing a versatile route through the combination of Suzuki–Miyaura cross-coupling and nucleophilic aromatic substitution reactions (Verbitskiy et al., 2012). This process highlights its utility in creating complex heterocyclic structures important for various applications in materials science and pharmaceuticals.

Biological Activities

  • A series of 2-[(5-bromo-2-chloro-6-aminopyrimidin-4-yl)methylthio]aniline derivatives have been synthesized and shown to yield new tricyclic heterocycles with potential biological activities (Bazazan et al., 2013). These compounds have potential applications in medicinal chemistry, especially in designing new therapeutic agents.

Antimicrobial and Antifungal Properties

  • Compounds derived from or related to "4-[(5-Bromopyrimidin-2-yl)thio]aniline" have been investigated for antimicrobial and antifungal activities. This includes work on novel azo dyes derived from 4,6-dihydroxypyrimidine, indicating the scope of applications in developing new antimicrobial agents (Yazdanbakhsh et al., 2012).

Electroluminescent Properties

  • Research has explored the electroluminescent properties of compounds based on pyrimidine structures, demonstrating their potential in the development of organic light-emitting diodes (OLEDs) and other electronic devices (Jin et al., 2020). This signifies the role of such compounds in advancing materials science, particularly in the electronics and display industries.

Photophysical Properties

  • Studies on the synthesis and characterization of amorphous molecular materials incorporating pyrimidine units have revealed their photophysical properties, underscoring their applications in electroluminescence and as host materials for organic EL devices (Doi et al., 2003). This research demonstrates the compound's versatility in the field of optoelectronics.

Safety and Hazards

For safety and hazards information, it is recommended to refer to the Material Safety Data Sheet (MSDS) of the compound . The MSDS provides information about the potential hazards of the compound and the appropriate safety precautions.

properties

IUPAC Name

4-(5-bromopyrimidin-2-yl)sulfanylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrN3S/c11-7-5-13-10(14-6-7)15-9-3-1-8(12)2-4-9/h1-6H,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXDXNLRTAYPJFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N)SC2=NC=C(C=N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrN3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301005199
Record name 4-[(5-Bromopyrimidin-2-yl)sulfanyl]aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301005199
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(5-Bromopyrimidin-2-yl)thio]aniline

CAS RN

849035-61-6
Record name 4-[(5-Bromopyrimidin-2-yl)sulfanyl]aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301005199
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-[(5-Bromopyrimidin-2-yl)thio]aniline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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